



# Revolutionizing Psychosis Research: Utilizing ASP2905 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | ASP2905 |           |
| Cat. No.:            | B605632 | Get Quote |

#### FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the ongoing quest for more effective treatments for psychosis, the novel compound **ASP2905** is emerging as a promising candidate. These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of **ASP2905** in established animal models of psychosis. **ASP2905**, a potent and selective inhibitor of the KCNH3 (Kv12.2) potassium channel, has demonstrated significant potential in mitigating positive, negative, and cognitive symptoms associated with psychosis in preclinical studies.

### **Introduction to ASP2905**

ASP2905 is an orally active and brain-penetrant small molecule that selectively inhibits the KCNH3 potassium channel.[1][2] This channel is expressed in the forebrain and its inhibition has been shown to increase the efflux of crucial neurotransmitters, dopamine and acetylcholine, in the medial prefrontal cortex.[3] This unique mechanism of action offers a departure from traditional antipsychotics that primarily target dopamine D2 receptors, suggesting a potential for improved efficacy and a different side-effect profile.

## **Application Notes**

**ASP2905** has been evaluated in several key animal models that recapitulate various aspects of psychosis:



- Phencyclidine (PCP)-Induced Hyperlocomotion (Positive Symptom Model): This model
  mimics the positive symptoms of psychosis, such as agitation and disorganized behavior.
   ASP2905 has been shown to inhibit hyperlocomotion induced by PCP without affecting
  spontaneous movement, indicating a selective effect on psychosis-related behaviors.[2]
- Forced Swim Test in PCP-Treated Mice (Negative Symptom Model): Chronic PCP
  administration can induce a state of behavioral despair, analogous to negative symptoms like
  apathy and anhedonia. Chronic infusion of ASP2905 has been found to significantly reduce
  immobility time in this model, suggesting its potential to alleviate negative symptoms.[2]
- Neonatal PCP Model (Cognitive Deficit Model): Administration of PCP to neonatal mice
  produces long-lasting cognitive impairments that resemble the cognitive deficits seen in
  schizophrenia. ASP2905 has demonstrated the ability to ameliorate these deficits, such as
  impaired latent learning, in adult mice treated with PCP as neonates.[2]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical studies of **ASP2905** in animal models of psychosis.



| Model                                                              | Animal                       | ASP2905<br>Dosage (oral)      | Effect                                                | Reference            |
|--------------------------------------------------------------------|------------------------------|-------------------------------|-------------------------------------------------------|----------------------|
| PCP-Induced Hyperlocomotion                                        | Mouse                        | 0.3 - 3 mg/kg                 | Dose-dependent inhibition of hyperlocomotion          | [2]                  |
| Methamphetamin<br>e-Induced<br>Hyperlocomotion                     | Mouse                        | 1 - 3 mg/kg                   | Inhibition of hyperlocomotion                         | [2]                  |
| Forced Swim Test (Chronic PCP)                                     | Mouse                        | 1 mg/kg/day<br>(osmotic pump) | Significant reduction in immobility time              | [2]                  |
| Neonatal PCP<br>Model (Water-<br>Finding Task)                     | Mouse                        | 0.3 - 1 mg/kg                 | Significant amelioration of prolonged finding latency | [2]                  |
|                                                                    |                              |                               |                                                       |                      |
| Pharmacokineti                                                     |                              | ASP2905                       |                                                       |                      |
| c Parameter                                                        | Animal                       | Dosage (oral)                 | Value                                                 | Reference            |
| c Parameter IC50 (KCNH3 inhibition)                                | In vitro (CHO cells)         | Dosage (oral)                 | 9.0 nM                                                | Reference [1][4]     |
| IC50 (KCNH3                                                        | In vitro (CHO                |                               |                                                       |                      |
| IC50 (KCNH3 inhibition)                                            | In vitro (CHO cells)         | N/A                           | 9.0 nM                                                | [1][4]               |
| IC50 (KCNH3 inhibition)  Cmax (plasma)                             | In vitro (CHO cells)         | N/A<br>0.1 mg/kg              | 9.0 nM<br>0.399 ng/mL                                 | [1][4]<br>[4]        |
| IC50 (KCNH3 inhibition)  Cmax (plasma)  Cmax (brain)  Tmax (plasma | In vitro (CHO cells) Rat Rat | N/A  0.1 mg/kg  0.1 mg/kg     | 9.0 nM<br>0.399 ng/mL<br>1.77 ng/g                    | [1][4]<br>[4]<br>[4] |

# **Experimental Protocols**



# Protocol 1: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice (Positive Symptom Model)

Objective: To assess the efficacy of **ASP2905** in reducing PCP-induced hyperlocomotion, a model of positive symptoms of psychosis.

#### Materials:

- Male C57BL/6J mice (8-10 weeks old)
- ASP2905
- Phencyclidine (PCP) hydrochloride
- Vehicle for **ASP2905** (e.g., 0.5% methylcellulose in water)
- Saline (0.9% NaCl)
- Open-field activity chambers (e.g., 40 cm x 40 cm x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams).

#### Procedure:

- Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On two consecutive days prior to testing, handle each mouse for 5 minutes and allow them to explore the open-field chamber for 30 minutes.
- Drug Administration:
  - Administer ASP2905 (e.g., 0.3, 1, 3 mg/kg) or vehicle orally (p.o.) 60 minutes before the PCP injection.
- PCP Administration:
  - Administer PCP (e.g., 3 mg/kg) or saline subcutaneously (s.c.).
- · Locomotor Activity Recording:



- Immediately after the PCP/saline injection, place the mice individually into the open-field chambers.
- Record locomotor activity (e.g., total distance traveled, horizontal beam breaks) for 60-120 minutes.
- Data Analysis:
  - Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.
  - Compare the activity of the ASP2905-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

## Protocol 2: Forced Swim Test in Chronically PCP-Treated Mice (Negative Symptom Model)

Objective: To evaluate the effect of **ASP2905** on depressive-like behavior, a model of negative symptoms, in mice chronically treated with PCP.

#### Materials:

- Male ddY mice (8-10 weeks old)
- ASP2905
- Phencyclidine (PCP) hydrochloride
- Osmotic minipumps
- Cylindrical swim tanks (e.g., 20 cm diameter, 30 cm height)
- Water (23-25°C)
- · Video recording equipment

#### Procedure:



- Chronic PCP Administration:
  - Administer PCP (e.g., 10 mg/kg, s.c.) or saline daily for 14 consecutive days.
- Osmotic Pump Implantation:
  - On day 15, surgically implant osmotic minipumps subcutaneously for chronic infusion of ASP2905 (e.g., 1 mg/kg/day) or vehicle for 14 days.
- Forced Swim Test:
  - On day 29, conduct the forced swim test.
  - Fill the swim tanks with water to a depth of 15 cm.
  - Gently place each mouse into the tank for a 6-minute session.
  - Record the entire session with a video camera.
- Behavioral Scoring:
  - A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
- Data Analysis:
  - Compare the immobility time between the ASP2905-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

### **Protocol 3: Neonatal PCP Model for Cognitive Deficits**

Objective: To assess the ability of **ASP2905** to reverse cognitive deficits in adult mice treated with PCP during the neonatal period.

#### Materials:

Pregnant ICR mice



- Male pups
- ASP2905
- Phencyclidine (PCP) hydrochloride
- Vehicle for ASP2905
- Saline
- Apparatus for cognitive testing (e.g., Water-Finding Task, Morris Water Maze, Y-maze).

#### Procedure:

- Neonatal PCP Treatment:
  - On postnatal days (PND) 7, 9, and 11, administer PCP (10 mg/kg, s.c.) or saline to male pups.[5][6]
- Weaning and Housing:
  - Wean the pups at PND 21 and house them in groups.
- Cognitive Testing in Adulthood (e.g., starting at 8 weeks of age):
  - Water-Finding Task (Latent Learning):
    - Habituation: For 2 days, habituate water-deprived mice (23 hours) to a test chamber with a water bottle for 30 minutes.
    - Test Day: Administer **ASP2905** (e.g., 0.3, 1 mg/kg, p.o.) or vehicle 60 minutes before the test. Place the mouse in the chamber without the water bottle for 3 minutes (pre-test trial). Then, place the water bottle in a novel location and measure the latency to find and drink from it.
- Data Analysis:



 Compare the latency to find the water bottle between the different treatment groups using appropriate statistical analyses (e.g., ANOVA).

# Signaling Pathway and Experimental Workflow Diagrams



Click to download full resolution via product page

Caption: Proposed signaling pathway of ASP2905 in the prefrontal cortex.









Click to download full resolution via product page

Caption: Experimental workflows for **ASP2905** in animal models of psychosis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Neurochemical and neuropharmacological characterization of ASP2905, a novel potent selective inhibitor of the potassium channel KCNH3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASP2905, a specific inhibitor of the potassium channel Kv12.2 encoded by the Kcnh3 gene, is psychoactive in mice PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. The KCNH3 inhibitor ASP2905 shows potential in the treatment of attention deficit/hyperactivity disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neonatal phencyclidine treatment in mice induces behavioral, histological and neurochemical abnormalities in adulthood PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Revolutionizing Psychosis Research: Utilizing ASP2905 in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605632#using-asp2905-in-animal-models-of-psychosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com